7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Overview
Description
7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a useful research compound. Its molecular formula is C17H19Cl2NO2 and its molecular weight is 340.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
. It’s used for identifying and quantifying proteins, understanding their functions, and their structural and functional relationships within complex biological systems.
Pharmacological Studies
In pharmacology, this chemical serves as a tool for drug discovery and development. It’s used in the synthesis of potential therapeutic agents and helps in understanding the interaction between drugs and their targets .
Neuroscience Research
Neuroscientists use this compound to study the nervous system’s structure, function, development, genetics, biochemistry, physiology, pharmacology, and pathology. The compound’s properties may help in exploring neurotransmission and brain function .
Molecular Biology Applications
Molecular biologists employ this compound in studying the molecular basis of biological activity. It can be used in gene expression analysis, molecular genetics, and in the synthesis of recombinant proteins .
Biochemical Research
In biochemistry, this compound is used to investigate the chemical processes within and related to living organisms. It’s a key reagent in enzymatic studies and metabolic pathway analyses .
Chemical Synthesis
This compound is valuable in synthetic chemistry for constructing complex chemical compounds from simpler ones. It’s used in the synthesis of various benzoxazepine derivatives, which have diverse pharmacological activities .
Medicinal Chemistry
In medicinal chemistry, it’s used for the design, chemical synthesis, and development of pharmaceutical agents. It plays a role in the creation of new drugs based on the structure-activity relationship studies .
Analytical Chemistry
Analytical chemists use this compound as a standard or reagent in chromatography and mass spectrometry to analyze chemical compounds’ composition and properties .
properties
IUPAC Name |
7-[(4-chlorophenyl)methoxymethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2.ClH/c18-16-4-1-13(2-5-16)11-20-12-14-3-6-17-15(9-14)10-19-7-8-21-17;/h1-6,9,19H,7-8,10-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFHVIHSMDSQEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)COCC3=CC=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.